molecular formula C13H10INO B1392037 2-(2-Iodobenzoyl)-6-methylpyridine CAS No. 1187165-70-3

2-(2-Iodobenzoyl)-6-methylpyridine

Cat. No. B1392037
M. Wt: 323.13 g/mol
InChI Key: BOMABOKIOHJIOF-UHFFFAOYSA-N
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Description

“2-(2-Iodobenzoyl)-6-methylpyridine” is likely a compound that contains an iodobenzoyl group attached to a methylpyridine group .


Synthesis Analysis

While specific synthesis methods for “2-(2-Iodobenzoyl)-6-methylpyridine” are not available, similar compounds such as 2-Iodobenzoyl chloride have been used in palladium-catalyzed synthesis of carbomethoxy functional group-induced isoindolin-1-ones .

Scientific Research Applications

Crystal Structure and Supramolecular Architecture

  • Molecular and Crystal Structure Analysis: A study by Thanigaimani et al. (2015) discusses the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine. This research is important for understanding the crystalline structures and supramolecular architectures that may relate to compounds like 2-(2-Iodobenzoyl)-6-methylpyridine.

Synthesis of Novel Compounds

  • Fluorine-Containing Pyridoquinazolinones: Nosova et al. (2004) explored the reactions of 2-aminopyridine and 2-amino-5-methylpyridine with fluorobenzoyl chloride, leading to the creation of pyridoquinazolinones. These findings are significant for understanding synthetic pathways that might be relevant for the synthesis of compounds like 2-(2-Iodobenzoyl)-6-methylpyridine (Nosova et al., 2004).

Catalysis and Chemical Reactions

  • Catalytic Applications: The research by Winter et al. (2011) on terpyridines and their transition metal complexes in various chemical reactions, including organic transformations, could provide insights into the potential catalytic applications of 2-(2-Iodobenzoyl)-6-methylpyridine in similar contexts.

Photocyclization and Photochemical Reactions

  • Photocyclization Studies: Arai et al. (1991) investigated the photocyclization of pyridine derivatives, which is relevant to understanding the photochemical behavior of 2-(2-Iodobenzoyl)-6-methylpyridine. Such studies are crucial for applications in photochemistry and material science (Arai et al., 1991).

NMR Spectroscopy and Structural Analysis

  • Solid-State NMR and Phase Transitions: Schmidt et al. (1999) used solid-state NMR to investigate polymorphism and phase transitions in 2-(2,4-dinitrobenzyl)-3-methylpyridine. This approach can be applied to the study of 2-(2-Iodobenzoyl)-6-methylpyridine for understanding its structural and phase behavior (Schmidt et al., 1999).

properties

IUPAC Name

(2-iodophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMABOKIOHJIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iodobenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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